molecular formula C19H17N B13130580 3,6-Dimethyl-2,4-diphenylpyridine

3,6-Dimethyl-2,4-diphenylpyridine

Cat. No.: B13130580
M. Wt: 259.3 g/mol
InChI Key: UBVGVXMRQVHSCK-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,4-diphenylpyridine is a synthetic poly-substituted pyridine compound of high interest in materials science and medicinal chemistry research. Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, profoundly affecting pharmacological activity and leading to the discovery of numerous broad-spectrum therapeutic agents . Researchers value this structural scaffold for its potential to improve biochemical potency, metabolic stability, and cellular permeability in bioactive molecules . In pharmaceutical development, such pyridine derivatives are explored for their versatile biological activities, which can include anticancer, antimicrobial, and antiviral properties . Furthermore, closely related dimethyl-diphenylpyridine compounds have been identified as promising materials for optoelectronic applications due to their nonlinear optical properties, as revealed by quantum chemical analyses . This compound serves as a key intermediate for synthesizing more complex heterocyclic systems and for studying structure-activity relationships in drug discovery campaigns. This compound is provided for research purposes and is Not For Diagnostic or Therapeutic Use .

Properties

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

3,6-dimethyl-2,4-diphenylpyridine

InChI

InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)15(2)19(20-14)17-11-7-4-8-12-17/h3-13H,1-2H3

InChI Key

UBVGVXMRQVHSCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-2,4-diphenylpyridine can be synthesized through various methods. One common approach involves the modified Chichibabin reaction, where aromatic aldehydes react with 4’-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd/C) . Another method involves the Hantzsch-type strategy, which employs the oxidative coupling of β-enamine carbonyl compounds with rongalite .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2,4-diphenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyridine ring.

Scientific Research Applications

3,6-Dimethyl-2,4-diphenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the presence of methyl and phenyl groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogs

a) 3,6-Dimethyl-2,5-diphenylpyrazine
  • Key Differences : Pyrazine ring (two nitrogen atoms at 1,4-positions) vs. pyridine (one nitrogen).
  • Properties: Formed via cyclization of cathinone, demonstrating lower thermal stability due to dimerization tendencies . Exhibits distinct reactivity in oxidation reactions (e.g., forms dihydropyrazine intermediates) .
b) 2-(2’-Pyridyl)-4,6-diphenylphosphinine
  • Key Differences : Phosphorus atom replaces one carbon in the heterocycle.
  • Properties :
    • Acts as a stronger π-acceptor ligand in RhIII and IrIII complexes, enhancing catalytic activity in cross-coupling reactions .
    • Higher steric hindrance due to phenyl substituents, reducing nucleophilic addition rates compared to 3,6-dimethyl-2,4-diphenylpyridine .
c) Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate
  • Key Differences : Fused isothiazole ring and ester functional groups.
  • Properties :
    • Fluorescence properties (λₑₘ = 450–500 nm) due to extended conjugation .
    • Lower melting point (liquid at room temperature) compared to the solid this compound .

Physicochemical and Functional Comparisons

Table 1. Comparative Analysis of Key Compounds

Compound Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications/Properties
This compound Pyridine 3,6-Me; 2,4-Ph 85–87 272.36 Ligand in coordination chemistry
3,6-Dimethyl-2,5-diphenylpyrazine Pyrazine 3,6-Me; 2,5-Ph Not reported 274.35 Degradation product of cathinone
2-(2’-Pyridyl)-4,6-diphenylphosphinine Phosphinine 2-Pyridyl; 4,6-Ph 120–122 371.38 Catalytic metal complexes
Ethyl 4-(2H-4,6-dimethyl-3-oxo-isothiazolo[5,4-b]pyridin-2-yl)butanoate Isothiazolo-pyridine 4,6-Me; ester chain Liquid 320.40 Fluorescent probes

Reactivity and Stability

  • Thermal Stability : this compound exhibits higher stability than pyrazine analogs, which degrade via dimerization .
  • Coordination Chemistry : The pyridine derivative forms stable complexes with transition metals (Rh, Ir), whereas phosphinine analogs show stronger metal-ligand interactions .
  • Functional Group Effects : Ester-containing derivatives (e.g., isothiazolo-pyridines) introduce fluorescence but reduce thermal stability .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry : Pyridine derivatives with chloro or nitro substituents (e.g., 4-(4-chlorophenyl) analogs in ) show antimicrobial activity, but this compound’s bioactivity remains understudied .
  • Material Science : Diphenylpyridine derivatives serve as ligands in OLEDs and catalysts, with phenyl groups enhancing π-π stacking for material durability .

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